molecular formula C21H24N2O4 B268956 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

货号 B268956
分子量: 368.4 g/mol
InChI 键: WAKJPUBZNULRJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN8054 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. In

科学研究应用

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been tested in preclinical models of various types of cancer, including breast, prostate, and lung cancer, with promising results. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

作用机制

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

实验室实验的优点和局限性

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied, with its mechanism of action and biochemical and physiological effects well characterized. However, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide also has some limitations for lab experiments. It is selective for Aurora A kinase, which may limit its efficacy in certain types of cancer that do not overexpress this protein. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

未来方向

There are several future directions for the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. One direction is to further investigate its efficacy in preclinical models of cancer, particularly in combination with other cancer treatments. Another direction is to develop more selective inhibitors of Aurora A kinase that can overcome the limitations of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide in humans, which could lead to its approval as a cancer treatment.

合成方法

The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide involves several steps, starting with the reaction of 4-aminophenylmorpholin-4-ylcarbonyl chloride with 2-phenoxybutyric acid. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form the final product, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

属性

产品名称

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC 名称

N-[4-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-17-10-8-16(9-11-17)21(25)23-12-14-26-15-13-23/h3-11,19H,2,12-15H2,1H3,(H,22,24)

InChI 键

WAKJPUBZNULRJH-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

规范 SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。